(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate
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Overview
Description
The compound contains a benzyl group, a tert-butoxycarbonyl (Boc) group, and an amino group, all attached to a pentanoate backbone. The (2S,3S) notation indicates the stereochemistry of the compound, meaning it has two chiral centers at the 2nd and 3rd carbon atoms in the pentanoate chain .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the chiral centers. The exact 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could undergo a variety of reactions. For example, the Boc group could be removed to free the amine for further reactions. The benzyl group could also be manipulated, for example through hydrogenation to convert the aromatic ring to a cyclohexyl group .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of the polar amine and ester groups would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/p-1/t13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAEVRERZBTPA-ZFWWWQNUSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428112 |
Source
|
Record name | ZINC04262349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188777-47-1 |
Source
|
Record name | ZINC04262349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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